

# 3,6-Dichloropyridazine-4-carbonitrile molecular weight and formula

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## Compound of Interest

Compound Name: 3,6-Dichloropyridazine-4-carbonitrile

Cat. No.: B1313932

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## In-Depth Technical Guide on 3,6-Dichloropyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of **3,6-Dichloropyridazine-4-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its multi-halogenated pyridazine framework makes it a valuable building block for the synthesis of more complex molecules.

## Core Molecular Data

The fundamental molecular characteristics of **3,6-Dichloropyridazine-4-carbonitrile** are summarized in the table below, providing a quick reference for researchers.

Parameter	Value	Source
Molecular Formula	C <sub>5</sub> HCl <sub>2</sub> N <sub>3</sub>	[1][2][3][4]
Molecular Weight	173.98 g/mol	[2][5]
Alternate Molecular Weight	173.99 g/mol	[3][6][7]
Monoisotopic Mass	172.9547524 Da	[2]
CAS Number	35857-93-3	[1][2][3]

## Experimental Protocols

### Synthesis of 3,6-Dichloropyridazine-4-carbonitrile

A common method for the synthesis of **3,6-Dichloropyridazine-4-carbonitrile** involves the dehydration of 3,6-dichloropyridazine-4-carboxamide using a strong dehydrating agent such as phosphorus oxychloride.[5]

#### Experimental Procedure:

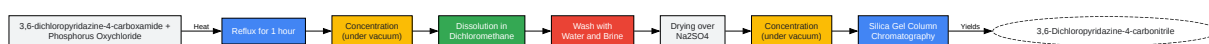
- A mixture of 3,6-dichloropyridazine-4-carboxamide (5.7 g, 29.69 mmol, 1.00 equiv) and phosphorus oxychloride (50 mL) is prepared in a suitable reaction vessel.[5]
- The reaction mixture is heated to reflux and maintained at this temperature for 1 hour.[5]
- Following the reflux period, the excess phosphorus oxychloride is removed by concentration under vacuum.[5]
- The resulting residue is dissolved in dichloromethane.[5]
- The dichloromethane solution is then washed sequentially with water and brine.[5]
- The organic layer is dried over anhydrous sodium sulfate.[5]
- The solvent is removed by concentration under vacuum.[5]

- The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (1:5) to yield the final product.[5]

This procedure results in **3,6-Dichloropyridazine-4-carbonitrile** as a light yellow solid with a high yield.[5]

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **3,6-Dichloropyridazine-4-carbonitrile**.



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Caption: Synthesis workflow for **3,6-Dichloropyridazine-4-carbonitrile**.

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